1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with thiourea and ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) can be employed for purification .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antiproliferative activity against certain cancer cell lines.
Medicine: Potential therapeutic agent for treating B-cell malignancies and autoimmune diseases.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway . This inhibition disrupts the survival, activation, and proliferation of B cells, making it a promising candidate for treating B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also show potent inhibitory activity against cyclin-dependent kinases (CDKs) and have been studied for their anticancer properties.
Uniqueness
Its unique combination of a bromophenyl group and a mercapto group contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H7BrN4OS |
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Molecular Weight |
323.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
XUUOBTWYXDALAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)Br |
Origin of Product |
United States |
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